4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-[5-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-13-3-1-11(2-4-13)9-14-10-15(19-18-14)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQWNRLBTXGYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NN2)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647327 | |
| Record name | 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001112-68-0 | |
| Record name | 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(4-Fluorobenzyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- The pyrazole boronic acid pinacol esters are prepared by alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-fluorobenzyl bromide in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 80 °C for 2–3 hours. This reaction introduces the 4-fluorobenzyl substituent at the N1 position of the pyrazole ring while retaining the boronic ester functionality for subsequent cross-coupling.
Preparation of Pyridine Precursors
- Pyridine derivatives such as 4-chloro-3-nitropyridin-2-amine are used as starting materials. These undergo Suzuki cross-coupling with the pyrazole boronic acid pinacol esters to form key intermediates. Chlorination at the C5 position of the pyridine ring is often performed using N-chlorosuccinimide to activate the ring for further transformations.
Suzuki-Miyaura Cross-Coupling Reaction
Final Cyclization and Purification
- After coupling, reductive amination or other functional group transformations may be performed to finalize the compound structure. The product is purified by standard organic chemistry techniques such as extraction, drying over sodium sulfate, filtration, and concentration under reduced pressure.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of pyrazole | 4-fluorobenzyl bromide, Cs2CO3, acetonitrile | 80 °C | 2–3 hours | High | Introduces 4-fluorobenzyl substituent |
| Pyridine chlorination | N-chlorosuccinimide | Room temp | 1–2 hours | High | Activates pyridine for coupling |
| Suzuki coupling | Pd catalyst, base (e.g., K2CO3), solvent (e.g., dioxane/water) | 80–100 °C | Several hrs | Moderate to high | Forms pyrazole-pyridine linkage |
| Purification | Extraction, drying over Na2SO4, filtration | N/A | N/A | N/A | Standard purification |
Research Findings and Optimization
- Introduction of the 4-fluorobenzyl substituent at the pyrazole N1 position is crucial for biological activity and is efficiently achieved via alkylation of pyrazole boronic esters.
- Suzuki cross-coupling reactions provide a robust method for linking the pyrazole and pyridine rings, with palladium catalysts facilitating high selectivity and yields.
- Chlorination of the pyridine ring enhances reactivity toward coupling partners.
- Variations in substituents on the benzyl group (e.g., fluorine, chlorine) have been explored to optimize biological activity and metabolic stability, with 4-fluoro substitution showing favorable profiles.
- Extraction and purification steps using ethyl acetate and drying agents such as sodium sulfate are standard to isolate the final product with high purity.
Summary Table of Key Intermediates and Reactions
| Intermediate/Compound | Key Reaction | Purpose |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Boronic ester precursor | Starting material for alkylation |
| 1-(4-Fluorobenzyl)-1H-pyrazole-4-boronic acid pinacol ester | Alkylation with 4-fluorobenzyl bromide | Pyrazole ring with fluorobenzyl substituent |
| 4-Chloro-3-nitropyridin-2-amine | Chlorination with N-chlorosuccinimide | Activated pyridine for coupling |
| Coupling product (pyrazole-pyridine linked) | Suzuki-Miyaura cross-coupling | Formation of target compound |
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with tailored properties. Key reactions include:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Produces alcohols or amines.
- Substitution : Facilitates the introduction of different functional groups.
Biology
This compound has been investigated for its potential as a biochemical probe . It exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes , notably CYP3A4. This inhibition suggests applications in modulating drug metabolism, which is crucial for pharmacokinetics. Interaction studies indicate its capacity to bind to various biological targets, enhancing its utility in biochemical research.
Medicine
In the medical field, this compound is being explored for its therapeutic properties , including:
- Anti-inflammatory Activities : Potential to reduce inflammation in various conditions.
- Anticancer Properties : Similar compounds have shown promise in cancer treatment, indicating that this compound may also exhibit such activities .
Industry
Industrially, the compound is utilized in the development of new materials and chemicals . Its unique structure allows for modifications that can lead to novel applications in materials science and chemical manufacturing.
Case Study 1: Inhibition of Cytochrome P450
A study demonstrated that this compound effectively inhibits CYP3A4 activity. This finding is significant for drug development as it could alter the metabolism of co-administered drugs, leading to enhanced efficacy or reduced toxicity.
Case Study 2: Anticancer Activity
Research on structurally similar compounds revealed their potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its use as an anticancer agent .
Biological Activity
Overview
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine is a pyrazole derivative notable for its unique structural features, which include a fluorobenzyl group and a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.
- Molecular Formula : C15H12FN3
- Molecular Weight : 253.27 g/mol
- CAS Number : 1001112-68-0
Synthesis
The synthesis typically involves:
- Preparation of 5-(4-Fluorobenzyl)-1H-pyrazole : This is achieved through the reaction of 4-fluorobenzyl bromide with hydrazine hydrate in the presence of a base.
- Coupling with Pyridine : The pyrazole derivative is then coupled with 4-bromopyridine using a Suzuki–Miyaura cross-coupling reaction, which is favored for its mild conditions and functional group tolerance .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Muscarinic Acetylcholine Receptor Modulation : Studies have shown that pyrazole-pyridine derivatives can act as positive allosteric modulators (PAMs) of the M4 muscarinic receptor, which is implicated in neurological conditions such as schizophrenia and dementia. These compounds enhance the receptor's response to acetylcholine, potentially leading to therapeutic effects .
- Anticancer Activity : Certain analogs have demonstrated significant antiproliferative effects against human tumor cell lines. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown IC50 values indicating potent inhibition of cellular proliferation in cancer models like HeLa and HCT116 cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural characteristics. Variations in substituents around the pyrazole and pyridine rings can influence their binding affinity and efficacy at target receptors. For example, modifications that enhance hydrophobic interactions or increase steric bulk can improve receptor selectivity and potency .
Study on M4 Receptor Modulation
A study investigated the binding affinity and cooperativity of several pyrazole-pyridine derivatives at the M4 receptor. The results indicated that these compounds could significantly increase acetylcholine's binding affinity, suggesting their potential as therapeutic agents for cognitive disorders .
Antiproliferative Efficacy
In vitro assays highlighted the efficacy of specific 1H-pyrazolo[3,4-b]pyridines against various cancer cell lines. The compounds exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, demonstrating their potential as selective inhibitors in cancer therapy .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1H-Pyrazol-3-yl)pyridine
The parent compound lacks the 4-fluorobenzyl substituent. Crystallographic studies reveal that the pyridine and pyrazole rings are nearly coplanar (dihedral angle: 4.69°), facilitating π-π stacking interactions. Hydrogen bonding networks involving water and co-crystallized acids (e.g., terephthalic acid) stabilize its supramolecular assembly . The absence of the 4-fluorobenzyl group reduces its molecular weight (MW: 157.16 g/mol vs. 279.30 g/mol for the fluorinated derivative) and hydrophobicity (clogP: ~1.2 vs. ~3.5), impacting pharmacokinetic properties .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
This analog replaces the benzyl group with a 4-fluorophenyl moiety and introduces a trichlorophenyl substituent. X-ray diffraction confirms a twisted conformation between the pyridine and pyrazole rings (dihedral angle: 15.2°), which may reduce planarity-dependent interactions compared to the target compound .
4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
This compound substitutes the pyrazole with a triazole ring and introduces a sulfur atom. The thioether linkage increases flexibility and polar surface area (PSA: 68.9 Ų vs. However, the bromophenyl group adds significant molecular weight (MW: 441.32 g/mol) and lipophilicity (clogP: 4.8 vs. ~3.5), which may hinder blood-brain barrier penetration .
N-[4-(Chlorodifluoromethoxy)phenyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide
A pharmaceutical derivative (asciminib precursor) with a carboxamide linker and chlorodifluoromethoxy group. The amide group introduces hydrogen-bonding capacity (H-bond donors: 2 vs. 1 in the target compound), enhancing target selectivity. The chlorodifluoromethoxy substituent contributes to metabolic resistance but increases MW (486.30 g/mol for the hydrochloride salt) .
Data Table: Key Physicochemical and Structural Comparisons
| Compound Name | Molecular Weight (g/mol) | clogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Key Structural Features |
|---|---|---|---|---|---|---|
| 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine | 279.30 | ~3.5 | 1 | 4 | 3 | Fluorinated benzyl, planar pyrazole-pyridine |
| 4-(1H-Pyrazol-3-yl)pyridine | 157.16 | ~1.2 | 1 | 3 | 1 | Planar rings, hydrogen-bonding networks |
| 4-(4-Fluorophenyl)-...-trichlorophenyl derivative | 428.63 | ~4.2 | 1 | 3 | 2 | Trichlorophenyl, twisted conformation |
| 4-(4-Bromophenyl)-...-thio-triazolylpyridine | 441.32 | 4.8 | 0 | 5 | 5 | Triazole, sulfur linker, bromophenyl |
| Asciminib precursor | 486.30 | ~3.8 | 2 | 6 | 7 | Carboxamide, chlorodifluoromethoxy |
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via Suzuki-Miyaura coupling or hydrazine cyclization, similar to methods used for 4-(1H-pyrazol-3-yl)pyridine .
- Biological Relevance : Pyrazole-pyridine hybrids exhibit kinase inhibition (e.g., asciminib targets BCR-ABL1), with fluorinated analogs showing enhanced potency due to fluorine’s electronegativity and hydrophobic effects .
- Crystallographic Insights : Planar pyrazole-pyridine systems (e.g., 4-(1H-pyrazol-3-yl)pyridine) favor dense crystal packing via π-stacking and hydrogen bonds, whereas bulkier substituents (e.g., trichlorophenyl) disrupt crystallinity .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Focus on pyrazole C3-H (δ 6.5–7.0 ppm, singlet) and pyridine protons (δ 8.5–8.7 ppm, doublet). The 4-fluorobenzyl group shows distinct aromatic splitting (J = 8–9 Hz) and a fluorine-coupled triplet for methylene protons .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 294.1 for C₁₆H₁₃FN₃) and fragmentation patterns to confirm substituent connectivity .
- X-ray Crystallography : Resolve π-stacking interactions between pyridine and pyrazole rings (3.5–4.0 Å spacing) and hydrogen-bonding networks (N–H⋯N, ~2.8 Å) .
How can researchers resolve discrepancies in crystallographic data when determining the molecular structure using X-ray diffraction?
Q. Advanced Research Focus
- Data Collection : Use high-resolution detectors (e.g., CCD or PILATUS) and low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Refinement with SHELX : Employ SHELXL for small-molecule refinement. Address disordered atoms using PART instructions and apply anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation Tools : Cross-check with PLATON (for symmetry checks) and Mercury (for intermolecular interactions). Resolve ambiguous electron density by comparing multiple refinement models .
What computational methods are recommended for predicting the binding affinity of this compound to biological targets, and how should molecular docking parameters be validated?
Q. Advanced Research Focus
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand with Open Babel (MMFF94 force field) and the receptor protein (e.g., kinases) via homology modeling if crystal structures are unavailable .
- Validation :
- Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
- Validate scoring functions using experimental IC₅₀ data from enzymatic assays (e.g., kinase inhibition in ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSF < 1.5 Å for ligand-protein contacts) .
How do solvent polarity and hydrogen-bonding interactions influence the compound’s stability in biological assays?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance solubility but may induce aggregation. Use concentrations <10 mM with 0.1% Tween-80 to prevent precipitation .
- Hydrogen Bonding : The pyrazole N–H group acts as a hydrogen-bond donor, critical for target engagement. Confirm via IR spectroscopy (N–H stretch at 3200–3300 cm⁻¹) and competitive binding assays with deuterated analogs .
What strategies are effective for analyzing contradictory biological activity data across different studies?
Q. Advanced Research Focus
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8 for kinase assays), incubation time, and cell lines (HEK293 vs. HeLa). Replicate assays with standardized protocols .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Contradictions may arise from differential metabolite formation (e.g., hydroxylated derivatives) .
How can coordination chemistry principles be applied to design metal complexes using this compound as a ligand?
Q. Advanced Research Focus
- Ligand Design : The pyridine and pyrazole N atoms chelate metals (e.g., Zn²⁺, Cu²⁺). Synthesize complexes by reacting the ligand with metal salts (e.g., ZnCl₂) in aqueous ethanol. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
- Structural Analysis : Use single-crystal XRD to confirm tetrahedral (Zn²⁺) or octahedral (Fe³⁺) geometries. Refine hydrogen-bonding networks with SHELXL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
